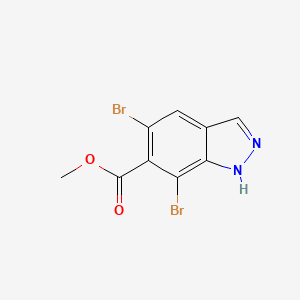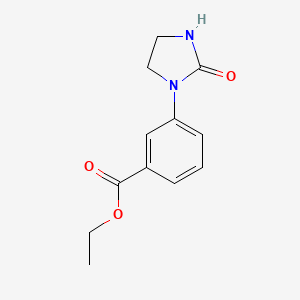
Methyl 5,7-dibromo-1H-indazole-6-carboxylate
Descripción general
Descripción
Methyl 5,7-dibromo-1H-indazole-6-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This specific compound is characterized by the presence of two bromine atoms at the 5th and 7th positions, a methyl ester group at the 6th position, and a hydrogen atom at the 1st position of the indazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,7-dibromo-1H-indazole-6-carboxylate typically involves the bromination of an indazole precursor followed by esterification. One common method involves the use of iron(III) chloride as a catalyst in the presence of hydrazine hydrate and methanol at elevated temperatures (around 60°C) to achieve the bromination . The resulting brominated indazole is then subjected to esterification using methanol and an acid catalyst to form the methyl ester .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5,7-dibromo-1H-indazole-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or to convert the ester group to an alcohol.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like tetrahydrofuran (THF) or ethanol.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.
Major Products Formed
Substitution: Products include azido, thiol, or amino derivatives of the indazole.
Reduction: Products include debrominated indazole or alcohol derivatives.
Oxidation: Products include carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
Methyl 5,7-dibromo-1H-indazole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The exact mechanism of action of Methyl 5,7-dibromo-1H-indazole-6-carboxylate is not well-documented. indazole derivatives are known to interact with various molecular targets, including enzymes and receptors. The bromine atoms and the ester group may enhance the compound’s ability to bind to specific targets, influencing its biological activity. Further research is needed to elucidate the precise pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-bromo-1H-indazole-6-carboxylate: Similar structure but with only one bromine atom.
5,7-Dibromo-1H-indazole: Lacks the ester group, making it less polar.
1H-Indazole-6-carboxylate: Lacks the bromine atoms, resulting in different reactivity and biological activity.
Uniqueness
Methyl 5,7-dibromo-1H-indazole-6-carboxylate is unique due to the presence of both bromine atoms and the ester group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications, particularly in the development of new drugs and materials.
Propiedades
IUPAC Name |
methyl 5,7-dibromo-1H-indazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N2O2/c1-15-9(14)6-5(10)2-4-3-12-13-8(4)7(6)11/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDYHQSBXVMWNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C=NNC2=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1405528.png)






![2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene](/img/structure/B1405536.png)





